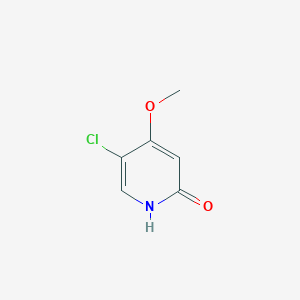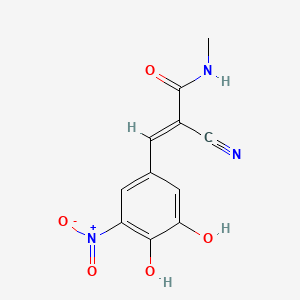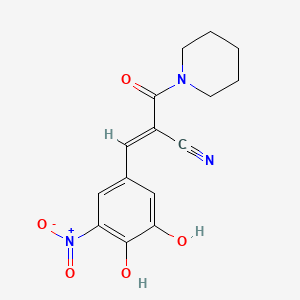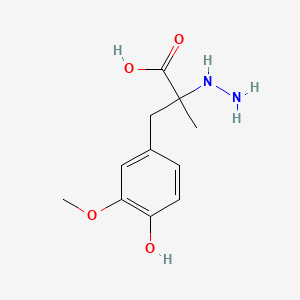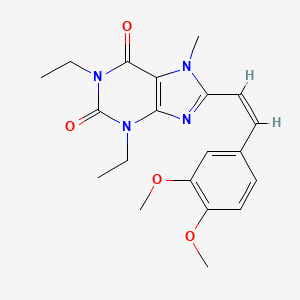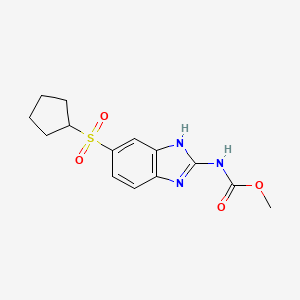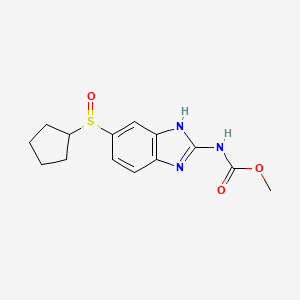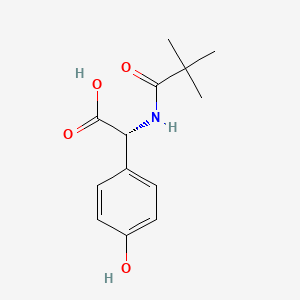
Cefazedone Impurity 12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefazedone Impurity 12 is also known as Desacetyl-7-ACA lactone, a lactone derivative of 7-Aminocephalosporanic acid . This compound is a fundamental building block in the synthesis of cephalosporin antibiotics .
Synthesis Analysis
The synthesis of Cefazedone involves a series of reactions. A patent describes a synthesis technology of Cefazedone where compound II is reacted to prepare compound III with 7-ACA, and compound III is reacted with compound IV to make the finished product Cefazedone .Molecular Structure Analysis
The molecular formula of Cefazedone Impurity 12 is C8H8N2O3S. The molecular weight is 212.23. The structure of Cefazedone Impurity 12 can be analyzed using high-resolution tandem mass spectrometry and online H/D exchange LC/MS .Chemical Reactions Analysis
The analysis of impurities and degradants in pharmaceuticals like Cefazedone can be challenging . Mass spectrometry has become an important tool for elucidating the structures of low-level unknown impurities and pharmaceutical degradants .Physical And Chemical Properties Analysis
The physical and chemical properties of Cefazedone Impurity 12 can be analyzed using various analytical techniques . The calculated molecular properties are available for small molecules and natural products .Aplicaciones Científicas De Investigación
Pharmaceutical Product Development
Cefazedone Impurity 12: is utilized in the development of pharmaceutical products. It plays a crucial role in the formulation of new drugs, where its presence at controlled levels can ensure the safety and efficacy of the pharmaceutical product .
ANDA and DMF Filing
This impurity is significant in the filing of Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). It helps in demonstrating that the generic product is equivalent to the original product in terms of safety, strength, quality, and efficacy .
Quality Control (QC)
In the realm of quality control, Cefazedone Impurity 12 is essential for validating the purity and quality of pharmaceutical products. Its identification and quantification are critical for meeting regulatory standards .
Method Validation
The impurity is used in method validation processes to ensure that analytical methods are suitable for their intended purpose. This includes the development and validation of methods for impurity profiling .
Stability Studies
Cefazedone Impurity 12: is also involved in stability studies, which are designed to assess how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light .
Identification of Unknown Impurities
It serves as a reference standard in the identification of unknown impurities during the drug development process. This is crucial for the characterization of impurity profiles and ensuring drug safety .
Assessment of Genotoxic Potential
The impurity is used in the assessment of the genotoxic potential of pharmaceutical products. Understanding its behavior helps in evaluating the risk of genetic mutations, which is a critical aspect of drug safety .
Regulatory Compliance
Cefazedone Impurity 12: aids in meeting regulatory compliance by providing a benchmark against which pharmaceutical products can be compared. This ensures that products meet the stringent requirements set by health authorities .
Safety And Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cefazedone Impurity 12 involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "4-Hydroxyphenylacetic acid", "2-Amino-5-chlorobenzophenone", "4-(Dimethylamino)pyridine", "N,N'-Dicyclohexylcarbodiimide", "Methanol", "Tetrahydrofuran", "Ethyl acetate", "Acetic acid", "Water" ], "Reaction": [ "Step 1: 4-Hydroxyphenylacetic acid is reacted with 2-amino-5-chlorobenzophenone in the presence of 4-(Dimethylamino)pyridine and N,N'-Dicyclohexylcarbodiimide to form an intermediate product.", "Step 2: The intermediate product is then treated with methanol and tetrahydrofuran to produce a second intermediate product.", "Step 3: The second intermediate product is then subjected to a reaction with ethyl acetate and acetic acid to form the final product, Cefazedone Impurity 12.", "Step 4: The final product is then purified using water and recrystallization techniques." ] } | |
Número CAS |
184696-69-3 |
Nombre del producto |
Cefazedone Impurity 12 |
Fórmula molecular |
C8H8N2O3S |
Peso molecular |
212.23 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(5aR,6R)-6-Amino-5a,6-dihydro-3H,7H-Azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione; (5aR-trans)-6-amino-5a,6-dihydro-3H,7H-Azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



